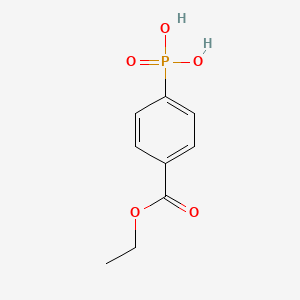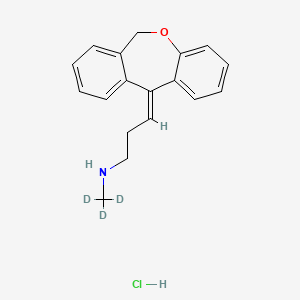
Mosapride-d5 Citric Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mosapride-d5 Citric Amide is a labeled analogue of Mosapride Citric Amide, which is a derivative of Mosapride. Mosapride is a selective agonist of the 5-HT4 receptor and a 5-HT3 receptor antagonist, commonly used as a gastroprokinetic agent. The labeled version, this compound, is primarily used in scientific research for its unique properties and applications .
Méthodes De Préparation
The synthesis of Mosapride-d5 Citric Amide involves the incorporation of deuterium atoms into the ethoxy group of Mosapride Citric Amide. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Mosapride Citric Amide.
Deuteration: The ethoxy group is replaced with a deuterated ethoxy group (ethoxy-d5) using deuterated reagents.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure the consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Mosapride-d5 Citric Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy-d5 group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mosapride-d5 Citric Amide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Mosapride and its derivatives.
Biology: Employed in biological studies to investigate the pharmacokinetics and metabolism of Mosapride.
Medicine: Utilized in medical research to explore the therapeutic potential and mechanism of action of Mosapride.
Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery .
Mécanisme D'action
Mosapride-d5 Citric Amide exerts its effects by acting as a selective agonist of the 5-HT4 receptor and an antagonist of the 5-HT3 receptor. The compound accelerates gastric emptying and enhances gastrointestinal motility by stimulating the 5-HT4 receptors in the gastrointestinal tract. Additionally, the 5-HT3 antagonistic activity contributes to its prokinetic effects. The molecular targets and pathways involved include the serotonin receptors, which play a crucial role in regulating gastrointestinal functions .
Comparaison Avec Des Composés Similaires
Mosapride-d5 Citric Amide is unique due to its deuterated ethoxy group, which distinguishes it from other similar compounds. Some similar compounds include:
Mosapride Citric Amide: The non-deuterated version of this compound.
Mosapride: The parent compound, a selective 5-HT4 receptor agonist and 5-HT3 receptor antagonist.
Mosapride Impurities: Various impurities and derivatives of Mosapride used in research
This compound’s uniqueness lies in its isotopic labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.
Propriétés
Numéro CAS |
1329797-02-5 |
|---|---|
Formule moléculaire |
C27H31ClFN3O9 |
Poids moléculaire |
601.036 |
Nom IUPAC |
3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)/i1D3,2D2 |
Clé InChI |
CHDDVZKTRICFBM-ZBJDZAJPSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Synonymes |
3-[[[2-Chloro-5-(ethoxy-d5)-4-[[[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]amino]carbonyl]phenyl]amino]carbonyl]-3-hydroxypentanedioic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one](/img/structure/B589657.png)


![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

